Psncbam-1

Descripción general

Descripción

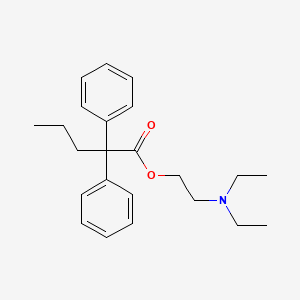

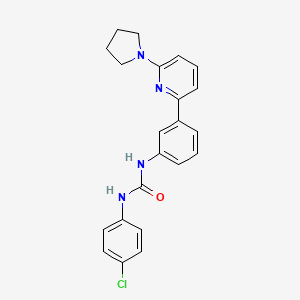

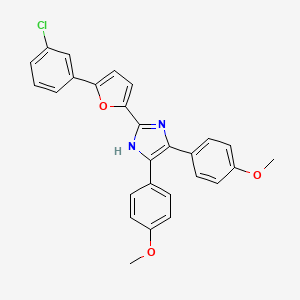

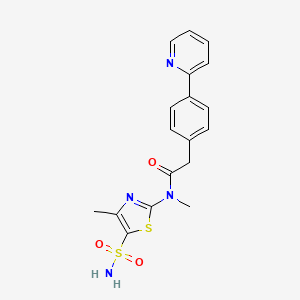

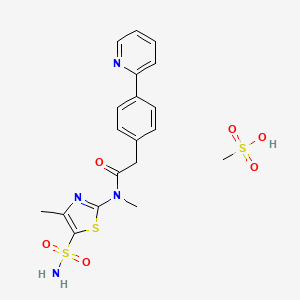

PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . It has the IUPAC name 1-(4-chlorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridin-2-yl)phenyl)urea .

Molecular Structure Analysis

The molecular formula of this compound is C22H21ClN4O, and it has a molar mass of 392.89 g/mol . The SMILES string representation is Clc1ccc(NC(=O)Nc2cccc(c2)c3cccc(n3)N4CCCC4)cc1 .Chemical Reactions Analysis

This compound has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA), or 2-arachidonoyl glycerol (2-AG) in CB1 receptor yeast reporter assays .Physical And Chemical Properties Analysis

This compound is a solid powder . It has a molecular weight of 392.88 and its empirical formula is C22H21ClN4O .Aplicaciones Científicas De Investigación

Trastornos neurodegenerativos

Psncbam-1: ha demostrado ser prometedor como un modulador alostérico del receptor cannabinoide tipo 1 (CB1R), que juega un papel crucial en el manejo de los trastornos neurodegenerativos. La modulación de CB1R puede influir en los procesos fisiológicos que son vitales en la neurodegeneración, como la pérdida de memoria y la función cognitiva . La investigación sugiere que apuntar a CB1R con moduladores alostéricos como this compound podría ofrecer beneficios terapéuticos sin los efectos secundarios psicoactivos que suelen asociarse con los ligandos CB1R ortostéricos .

Manejo del dolor

En el ámbito del manejo del dolor, el papel de This compound como modulador alostérico de CB1R es significativo. Potencialmente puede controlar el dolor crónico al alterar la actividad del receptor cannabinoide . Esta modulación puede proporcionar una alternativa a los analgésicos tradicionales, reduciendo el riesgo de efectos secundarios y dependencia .

Tratamiento de la obesidad

This compound: se ha identificado como un agente terapéutico potencial en la farmacoterapia de la obesidad. Al modular el CB1R, puede influir en el hambre y el metabolismo, que son críticos en el desarrollo y el tratamiento de la obesidad . Su capacidad para inducir un efecto hipofágico, reduciendo la ingesta de alimentos, lo convierte en un candidato para futuras investigaciones en estrategias de control de peso .

Tratamiento del abuso de sustancias

La modulación de CB1R por This compound también tiene implicaciones para el tratamiento del abuso de sustancias. Ofrece un mecanismo para atenuar la señalización de CB1, lo que podría ayudar en el manejo de afecciones como el trastorno por consumo de alcohol (AUD) al reducir la autoadministración de etanol sin los efectos gratificantes que contribuyen a la dependencia .

Trastornos gastrointestinales

El impacto de This compound: en la actividad gastrointestinal a través de la modulación de CB1R sugiere su posible aplicación en el tratamiento de diversos trastornos gastrointestinales. Se sabe que el CB1R juega un papel en el control de la motilidad y la secreción gastrointestinal, por lo que this compound podría ser beneficioso en condiciones donde estos procesos están desregulados .

Tratamiento de la depresión

Finalmente, el papel de This compound en el tratamiento de la depresión está relacionado con sus efectos reguladores sobre CB1R, que está involucrado en la regulación del estado de ánimo. Al modular este receptor, this compound podría ofrecer un nuevo enfoque para el manejo de la depresión, potencialmente con menos efectos secundarios en comparación con los antidepresivos actuales .

Mecanismo De Acción

Target of Action

PSNCBAM-1 is a negative allosteric modulator of the cannabinoid CB1 receptor . The CB1 receptor has been a target of interest for the development of medications for substance use disorders and other compulsive disorders .

Mode of Action

This compound interacts with the CB1 receptor in a unique way. Unlike traditional antagonists that bind to the same site as the endogenous ligand (orthosteric site), this compound binds to a different site (allosteric site). This allosteric binding allows this compound to modulate the receptor’s response to its ligand . It has been shown to block the effects induced by agonists such as CP55,940, WIN55212-2, anandamide (AEA) or 2-arachidonoyl glycerol (2-AG) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system , specifically the signaling of the CB1 receptor . By acting as a negative allosteric modulator, this compound reduces the overall activation of CB1 by agonists . This modulation can affect various physiological processes, including pain sensation, mood, appetite, and memory.

Result of Action

This compound has been shown to reduce ethanol self-administration in rodent models of alcohol use disorder (AUD), suggesting a potential therapeutic role in AUD . These effects appear to be due to a nonspecific hypophagic (reduced food intake) effect, rather than a reduction in the rewarding effects of ethanol . It also increases the rate of desensitization of CB1-mediated cellular hyperpolarization and decreases agonist-induced receptor internalization .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O/c23-17-9-11-18(12-10-17)24-22(28)25-19-6-3-5-16(15-19)20-7-4-8-21(26-20)27-13-1-2-14-27/h3-12,15H,1-2,13-14H2,(H2,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAYFSFWIPRJSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC(=N2)C3=CC(=CC=C3)NC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701046393 | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

877202-74-9 | |

| Record name | PSNCBAM-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877202749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701046393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 877202-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSNCBAM-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34SC5V6W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B1678236.png)